9-Deazaadenosine triphosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
86568-55-0 |
|---|---|
Molecular Formula |
C11H17N4O13P3 |
Molecular Weight |
506.19 g/mol |
IUPAC Name |
[[(2R,3S,4R,5S)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17N4O13P3/c12-11-7-6(14-3-15-11)4(1-13-7)10-9(17)8(16)5(26-10)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h1,3-5,8-10,16-17H,2H2,(H,21,22)(H,23,24)(H2,12,14,15)(H2,18,19,20)/t4?,5-,8-,9-,10+/m1/s1 |
InChI Key |
MXSLUFGKBYJNGX-UDUKESQJSA-N |
SMILES |
C1=NC2=C(C1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN=C2N |
Isomeric SMILES |
C1=NC2=C(C1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN=C2N |
Canonical SMILES |
C1=NC2=C(C1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN=C2N |
Synonyms |
9-deazaadenosine triphosphate C9ATP |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 9 Deazaadenosine Triphosphate
Chemical Synthesis of 9-Deazaadenosine and Related Nucleosides
The foundational step in producing 9-deazaadenosine triphosphate is the synthesis of its parent nucleoside, 9-deazaadenosine. This involves the construction of the heterocyclic base and the attachment of a ribose sugar moiety.
Routes to Pyrrolo[3,2-d]pyrimidine Base Analogues
The pyrrolo[3,2-d]pyrimidine ring system is the core scaffold of 9-deazaadenosine, replacing the purine (B94841) ring of natural adenosine (B11128). Several synthetic strategies have been developed to construct this heterocyclic base.
One common approach involves the condensation of a substituted pyrrole (B145914) with a pyrimidine (B1678525) precursor. For instance, a three-component reaction of 4-hydroxycoumarin, arylglyoxals, and 6-aminouracil (B15529) or its derivatives in the presence of an organocatalyst like L-proline can yield pyrrolo[3,2-d]pyrimidine derivatives in good yields. d-nb.info Another versatile method starts from a 2,3-dicarboxypyrrole derivative, which is functionalized to an azidocarbonylpyrrole. rsc.org Subsequent Curtius rearrangement and cyclization in a basic medium lead to the formation of the desired pyrrolo[3,2-d]pyrimidine-2,4-dione. rsc.org
Furthermore, sigmatropic rearrangements of appropriately substituted amine oxides have been employed to synthesize pyrrolo[3,2-d]pyrimidine derivatives in high yields under mild conditions. acs.org One-pot, three-component reactions using arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, catalyzed by tetra-n-butylammonium bromide (TBAB), also provide an efficient and environmentally friendly route to polyfunctionalized pyrrolo[2,3-d]pyrimidines. scielo.org.mx
| Starting Materials | Key Reactions | Catalyst/Reagents | Reference |
|---|---|---|---|
| 4-Hydroxycoumarin, arylglyoxals, 6-aminouracil derivatives | Three-component reaction | L-proline | d-nb.info |
| 2,3-Dicarboxypyrrole derivative | Curtius rearrangement, cyclization | Basic medium | rsc.org |
| Substituted amine oxides | Sigmatropic rearrangement | m-Chloroperoxybenzoic acid | acs.org |
| Arylglyoxals, 6-amino-1,3-dimethyluracil, barbituric acid derivatives | One-pot, three-component reaction | Tetra-n-butylammonium bromide (TBAB) | scielo.org.mx |
Glycosylation Strategies for 9-Deazaadenosine Formation
Once the pyrrolo[3,2-d]pyrimidine base is synthesized, the next critical step is the attachment of a ribose sugar, a process known as glycosylation, to form the C-nucleoside 9-deazaadenosine. Unlike N-glycosidic bond formation in natural nucleosides, the formation of the C-C bond in C-nucleosides like 9-deazaadenosine presents unique challenges.
A prevalent method is the direct C-glycosylation of a suitable pyrrolo[3,2-d]pyrimidine derivative. nih.gov For example, the direct C-glycosylation of 1-benzyl-9-deazaguanine with a protected ribofuranose derivative has been successfully employed. nih.gov Another approach involves nucleobase anion glycosylation, where the pyrrolo[3,2-d]pyrimidine anion is reacted with a protected sugar halide. tandfonline.comacs.org This method can be stereoselective, but may lead to a mixture of regioisomers. tandfonline.com
Phase-transfer glycosylation has also been developed as a stereospecific and high-yield method. rsc.org This technique can be performed under either liquid-liquid or solid-liquid conditions. Solid-liquid phase-transfer glycosylation, using an aprotic solvent, solid potassium hydroxide, and a cryptand, has been shown to be particularly effective in overcoming side reactions and improving yields. rsc.org The Silyl-Hilbert-Johnson reaction is another glycosylation method that has been investigated for 7-deazapurines. nih.gov
| Glycosylation Method | Key Features | Reagents/Conditions | Reference |
|---|---|---|---|
| Direct C-glycosylation | Forms C-C bond directly | Protected ribofuranose, Lewis acid | nih.gov |
| Nucleobase Anion Glycosylation | Can be stereoselective | Protected sugar halide, base | tandfonline.comacs.org |
| Phase-Transfer Glycosylation | Stereospecific and high-yield | Aprotic solvent, solid KOH, cryptand | rsc.org |
| Silyl-Hilbert-Johnson Reaction | Investigated for 7-deazapurines | Silylated base, protected sugar | nih.gov |
Phosphorylation Pathways for this compound Formation
Following the synthesis of 9-deazaadenosine, the final stage is the addition of a triphosphate group to the 5'-hydroxyl of the ribose moiety. This can be achieved through both enzymatic and chemical methods.
Enzymatic Phosphorylation Mechanisms in Cellular Systems
In biological systems, the phosphorylation of nucleoside analogs like 9-deazaadenosine is often carried out by cellular kinases. However, the efficiency of this process can be a limiting factor. nih.gov Studies have shown that certain adenosine analogs, including 9-deazaadenosine, are phosphorylated in organisms like Giardia lamblia. nih.gov The enzymatic activity responsible was identified as a nucleoside phosphotransferase, which exhibited different substrate and phosphate (B84403) donor specificities compared to the mammalian enzyme. nih.gov
For the synthesis of nucleoside triphosphates, multi-enzyme cascades are often employed. A common strategy involves the initial phosphorylation of the nucleoside to its 5'-monophosphate by a nucleoside kinase, followed by two subsequent phosphorylation steps catalyzed by nucleoside diphosphate (B83284) kinase to yield the triphosphate. researchgate.net Polyphosphate kinases are also utilized for the conversion of 5'-monophosphates and 5'-diphosphates to 5'-triphosphates. mdpi.com The development of prodrugs, such as the TriPPPro-approach, aims to deliver the triphosphorylated metabolite directly into cells, bypassing the often inefficient enzymatic phosphorylation steps. nih.gov
Chemical Triphosphorylation Techniques for Nucleoside Analogues
Chemical methods provide a versatile alternative for the synthesis of this compound, especially for producing larger quantities and for analogs that are poor substrates for enzymes. The most widely used chemical triphosphorylation methods are based on the protocols developed by Yoshikawa and Ludwig-Eckstein. mdpi.com
The Yoshikawa method involves the selective 5'-monophosphorylation of a protected nucleoside using phosphorus oxychloride, followed by reaction with pyrophosphate. mdpi.com The Ludwig-Eckstein method utilizes a one-pot reaction where the nucleoside is first reacted with salicylchlorophosphite to form a cyclic phosphite (B83602) intermediate. mdpi.com This intermediate then reacts with pyrophosphate, and subsequent oxidation and hydrolysis yield the desired nucleoside 5'-triphosphate. mdpi.com This method is compatible with solid-phase synthesis, allowing for the preparation of a diverse range of modified oligonucleotide triphosphates. jove.com
| Method | Type | Key Reagents | Advantages | Reference |
|---|---|---|---|---|
| Enzymatic Cascade | Enzymatic | Nucleoside kinases, nucleoside diphosphate kinases, polyphosphate kinases | High specificity | researchgate.netmdpi.com |
| Yoshikawa Method | Chemical | Phosphorus oxychloride, pyrophosphate | Widely used for nucleoside monophosphorylation | mdpi.com |
| Ludwig-Eckstein Method | Chemical | Salicylchlorophosphite, pyrophosphate | One-pot reaction, compatible with solid-phase synthesis | mdpi.comjove.com |
Derivatization and Functionalization of 9-Deazaadenosine Nucleotides for Research Applications
To facilitate its use in various research applications, this compound can be derivatized and functionalized. These modifications can introduce reporter groups, such as fluorescent labels or biotin, or alter the compound's properties for specific experimental needs.
For instance, the synthesis of 2- and 7-substituted analogues of 9-deazaadenosine has been reported, involving the transformation of the corresponding 9-deazaguanosine derivatives. nih.gov These modifications can influence the biological activity of the resulting nucleosides. nih.gov The introduction of functional groups can also be achieved through cross-coupling reactions, such as the Sonogashira coupling, to attach alkynyl groups to the 7-position of the deazapurine ring. nih.gov
Furthermore, the triphosphate moiety itself can be modified. For example, the TriPPPro-approach involves masking the triphosphate with bioreversible units to create membrane-permeable prodrugs. nih.gov For cellular uptake studies, a fluorescent TriPPPro-compound has been synthesized that delivers the triphosphorylated metabolite into intact cells. nih.gov The synthesis of nucleoside triphosphates bearing phenothiazine (B1677639) attached to the nucleobase has also been described, starting from the corresponding 2'-deoxy-7-iodo-7-deazaadenosine. These derivatized nucleotides are valuable tools for studying enzyme mechanisms, cellular processes, and for the development of new therapeutic agents. ontosight.ainih.gov
Metabolic Processing and Intracellular Fate of 9 Deazaadenosine Triphosphate
Cellular Uptake and Transport Mechanisms of 9-Deazaadenosine and its Metabolites
The entry of 9-deazaadenosine into cells is primarily mediated by nucleoside transporter proteins, which are responsible for the transmembrane passage of natural nucleosides. ruc.dknih.gov Since nucleosides are generally hydrophilic, they have a limited ability to diffuse across the lipid-rich cell membranes. ruc.dk Therefore, their uptake is largely dependent on two families of specialized membrane transporters: the concentrative nucleoside transporters (CNTs) and the equilibrative nucleoside transporters (ENTs). ruc.dkfrontiersin.orgfrontiersin.org
CNTs, part of the SLC28 gene family, actively transport nucleosides into the cell against a concentration gradient, a process often coupled with the influx of sodium ions. frontiersin.org ENTs, belonging to the SLC29 gene family, facilitate the bidirectional movement of nucleosides across the cell membrane, aiming to equilibrate the concentration on both sides. nih.govfrontiersin.org The transport of adenosine (B11128) and its analogs, including 9-deazaadenosine, involves both CNT and ENT transporters. nih.gov Specifically, ENT1 and ENT2 are known to transport a broad range of purine (B94841) and pyrimidine (B1678525) nucleosides. frontiersin.org The efficiency of this transport can be a key determinant of the subsequent intracellular metabolism and cytotoxic effects of 9-deazaadenosine. researchgate.net
Studies have shown that the nucleoside transport inhibitor, p-nitrobenzyl-6-thioinosine (NBMPR), can protect cells from the cytotoxic effects of 9-deazaadenosine by reducing its cellular uptake. researchgate.netnih.gov This highlights the crucial role of these transporters in the initial step of the metabolic pathway of 9-deazaadenosine.
Intracellular Anabolism to 9-Deazaadenosine Triphosphate
Once inside the cell, 9-deazaadenosine undergoes a series of phosphorylation steps to be converted into its active triphosphate form, this compound (9-deaza-ATP). This anabolic process is catalyzed by cellular kinases. The initial and often rate-limiting step is the conversion of the nucleoside to its 5'-monophosphate derivative. In many cases, adenosine kinase is the enzyme responsible for this first phosphorylation of adenosine analogs. novocib.com
Subsequent phosphorylations are carried out by other cellular kinases, converting the monophosphate to the diphosphate (B83284) and finally to the triphosphate form. The formation of 9-deaza-ATP is essential for the compound's biological activity. nih.govnih.gov For instance, in studies with human colon carcinoma cells (HT-29), significant formation of 9-deaza-ATP was observed following treatment with 9-deazaadenosine. nih.gov Similarly, incubation of pancreatic DAN cells with 9-deazaadenosine led to the appearance of a peak corresponding to 9-deaza-ATP in HPLC analysis. nih.gov
The efficiency of this anabolic process can vary between different cell types, which may contribute to the selective toxicity of 9-deazaadenosine. aacrjournals.org The active triphosphate form can then interfere with nucleic acid synthesis and other cellular processes. nih.gov
Enzymatic Catabolism and Degradation Pathways
Unlike natural purine nucleosides, 9-deazaadenosine is a C-nucleoside, meaning the bond between the base and the ribose sugar is a carbon-carbon bond instead of a carbon-nitrogen bond. This structural feature makes it resistant to cleavage by purine nucleoside phosphorylase (PNP), an enzyme that plays a key role in the catabolism of natural purine nucleosides. nih.govresearchgate.net
Natural adenosine is broken down by adenosine deaminase into inosine (B1671953). wikipedia.org However, the modification at the 9-position of the purine ring in 9-deazaadenosine likely alters its interaction with catabolic enzymes. While specific degradation pathways for this compound are not extensively detailed in the provided context, the primary mode of elimination of its effects would be through dephosphorylation back to the nucleoside form and subsequent transport out of the cell. The stability of the triphosphate form within the cell can influence the duration of its inhibitory effects.
Comparative Metabolism in Different Cellular and Organismal Systems
The metabolism of 9-deazaadenosine can differ significantly between various cell types and organisms, which is a key factor in its selective toxicity. mdpi.combioivt.comresearchgate.net For example, some parasitic protozoa, such as Leishmania and trypanosomes, can efficiently convert the related compound 9-deazainosine (B10777976) into 9-deazaadenine nucleotides, a process that does not occur to the same extent in mammalian cells. researchgate.net This difference in metabolic capability is attributed to variations in the specificities of enzymes like adenylosuccinate synthetase and/or lyase between the parasite and the host. researchgate.net
In the parasite Giardia lamblia, the phosphorylation of 9-deazaadenosine is carried out by a nucleoside phosphotransferase, which has different substrate and phosphate (B84403) donor specificities compared to the mammalian enzyme. nih.gov This distinction presents a potential target for selective chemotherapy.
Furthermore, the efficiency of phosphorylation can differ even among mammalian cells. For example, the cytotoxic activity of the related compound 7-(2-Thienyl)-7-deazaadenosine (AB61) was found to be due to its efficient phosphorylation in cancer cell lines, whereas it was inefficiently phosphorylated in normal fibroblasts, leading to selective anticancer activity. aacrjournals.org These species- and cell-type-specific differences in metabolism are crucial for the therapeutic index of 9-deazaadenosine and related compounds.
| Feature | Mammalian Cells | Parasitic Protozoa (e.g., Leishmania, Giardia) |
| Primary Phosphorylation Enzyme | Typically adenosine kinase | Nucleoside phosphotransferase in some species (e.g., Giardia lamblia) nih.gov |
| Metabolism of 9-deazainosine | Not readily converted to 9-deazaadenine nucleotides researchgate.net | Efficiently converted to 9-deazaadenine nucleotides researchgate.net |
| Enzyme Specificity | Different adenylosuccinate synthetase/lyase specificity compared to some parasites researchgate.net | Unique enzyme specificities can be exploited for selective toxicity nih.govresearchgate.net |
Molecular Interactions and Biochemical Mechanisms of 9 Deazaadenosine Triphosphate
Mechanisms of Incorporation into Nascent Nucleic Acids
The incorporation of 9-deazaadenosine monophosphate into a growing nucleic acid chain follows the general mechanism of nucleotide addition catalyzed by polymerases. This involves the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing chain and the alpha-phosphate of the incoming 9-deazaadenosine triphosphate, with the release of pyrophosphate. youtube.comyoutube.com
During DNA synthesis, a DNA polymerase selects an incoming deoxynucleoside triphosphate (dNTP) that is complementary to the template strand. For 9-deaza-dATP to be incorporated, it must be recognized by the polymerase and form a stable Watson-Crick base pair with a thymine (B56734) on the template strand. The absence of the N7 nitrogen in the purine (B94841) ring does not prevent this standard base pairing. trilinkbiotech.com
Once correctly positioned in the polymerase's active site, the 3'-hydroxyl group of the primer strand attacks the alpha-phosphate of the 9-deaza-dATP. youtube.com This nucleophilic attack is facilitated by metal ions, typically magnesium, which are coordinated by the polymerase and help to stabilize the transition state. youtube.com The formation of the phosphodiester bond results in the integration of 9-deazaadenosine monophosphate into the DNA strand and the release of pyrophosphate. The efficiency of this process depends on how well the polymerase can accommodate the modified base throughout the catalytic cycle.
The mechanism of integration into RNA transcripts by an RNA polymerase, such as T7 RNA polymerase, is analogous to that of DNA synthesis. The RNA polymerase moves along a DNA template and incorporates ribonucleoside triphosphates (NTPs) that are complementary to the template strand.
When 9-deaza-ATP is present, it can be selected by the RNA polymerase when the template strand has a thymine base at the active site. The polymerase's active site must be able to bind 9-deaza-ATP effectively. The catalytic mechanism involves the 3'-hydroxyl group of the growing RNA transcript attacking the alpha-phosphate of the incoming 9-deaza-ATP. nih.gov This reaction leads to the formation of a phosphodiester bond and the incorporation of 9-deazaadenosine monophosphate into the RNA transcript. The ability of RNA polymerases to distinguish between correct and incorrect NTPs is a key aspect of transcriptional fidelity, and the acceptance of a modified nucleotide like 9-deaza-ATP depends on the specific enzyme's substrate specificity. nih.gov
Consequences of Incorporation for Nucleic Acid Structure and Function
The incorporation of 9-deazaadenosine, following its intracellular conversion to this compound (9-deaza-ATP), into nucleic acids has significant consequences for their structure and function. As an analog of adenosine (B11128), 9-deazaadenosine can be utilized by cellular machinery, leading to its integration into both DNA and RNA. nih.gov This incorporation, however, is not without repercussions.
The incorporation of such analogs can directly impact essential cellular processes that rely on the integrity of nucleic acid templates. Research on the related arabinofuranosyl analog of adenosine, ara-A, demonstrated a direct correlation between its incorporation into DNA and cytotoxicity in L1210 leukemia cells. nih.gov This toxicity is, in part, attributed to the fact that the incorporated analog acts as a poor primer terminus for DNA polymerases, thereby hindering the elongation of DNA strands. nih.gov Similarly, the incorporation of 9-deazaadenosine into DNA has been shown to inhibit DNA synthesis. nih.gov In cultured pancreatic DAN cells, incubation with 9-deazaadenosine led to a significant 80% inhibition of [3H]thymidine incorporation into DNA. nih.gov The incorporation into RNA also occurs, with a 34% inhibition of [3H]uridine incorporation observed under the same conditions. nih.gov
The structural perturbations caused by the presence of 9-deazaadenosine within the nucleic acid chain can interfere with the binding of proteins and enzymes that recognize specific DNA or RNA sequences and structures. This can disrupt a wide range of cellular functions, including gene transcription, DNA repair, and replication. The altered nucleic acid structure can serve as a signal for cellular stress or damage, potentially triggering pathways that lead to cell cycle arrest or apoptosis.
Modulation of Purine Salvage and Biosynthesis Pathways
This compound and its precursor, 9-deazaadenosine, can significantly influence the intricate network of purine metabolism, which includes both the de novo synthesis and the salvage pathways. nih.govnih.gov These pathways are essential for maintaining the cellular pool of purine nucleotides required for a myriad of processes, including DNA and RNA synthesis, energy metabolism, and cellular signaling. nih.govnih.gov
The purine salvage pathway recycles purine bases and nucleosides from the breakdown of nucleic acids, providing an energy-efficient alternative to the more complex de novo synthesis route. youtube.comyoutube.com Key enzymes in this pathway, such as adenosine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT), convert purine bases back into their corresponding nucleotides. nih.gov The brain, in particular, relies heavily on the purine salvage pathway. nih.govyoutube.com
Interactions with Adenosine Deaminase and Related Enzymes
Adenosine deaminase (ADA) is a critical enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. nih.gov This function is crucial for preventing the toxic accumulation of adenosine and its derivatives. youtube.com 9-Deazaadenosine has been shown to interact with this pathway. For instance, the antitumor activity of 9-deazaadenosine in ovarian carcinoma cells was significantly potentiated by pretreatment with the adenosine deaminase inhibitor 2'-deoxycoformycin. nih.gov This suggests that 9-deazaadenosine is a substrate for or an inhibitor of ADA, and blocking its degradation by ADA enhances its cytotoxic effects. nih.gov
The accumulation of adenosine analogs can lead to the phosphorylation of these compounds, creating triphosphate derivatives that can disrupt cellular processes. In erythrocytes, the accumulation of deoxyadenosine due to ADA deficiency leads to the formation of dATP, which in turn depletes ATP levels. nih.gov This process is driven by the phosphorylation of the nucleosides, leading to an increase in AMP and subsequent catabolism via AMP deaminase. nih.gov Similar mechanisms may be at play with 9-deazaadenosine, where its phosphorylation to 9-deaza-ATP contributes to the perturbation of the nucleotide pool.
Effects on S-Adenosylhomocysteine Hydrolase Activity
A closely related analog, 3-deazaadenosine (B1664127), is a known inhibitor of S-adenosylhomocysteine (SAH) hydrolase. apexbt.comnih.gov This enzyme is responsible for the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. apexbt.com Inhibition of SAH hydrolase leads to the accumulation of SAH, a potent inhibitor of methyltransferase enzymes that use S-adenosylmethionine (SAM) as a methyl group donor. apexbt.comnih.gov
Given the structural similarity, it is plausible that 9-deazaadenosine or its metabolites could also modulate SAH hydrolase activity, thereby impacting cellular methylation reactions. These reactions are vital for a wide range of cellular functions, including the regulation of gene expression and the metabolism of various biomolecules.
Influence on Other Nucleotide Metabolizing Enzymes
The introduction of 9-deazaadenosine and its subsequent conversion to the triphosphate form can have widespread effects on various enzymes involved in nucleotide metabolism. The cellular machinery that processes natural nucleotides can also interact with their analogs. youtube.com
For example, nucleoside diphosphate (B83284) kinases, which are responsible for the phosphorylation of diphosphates to triphosphates, could potentially recognize 9-deazaadenosine diphosphate as a substrate. youtube.com Furthermore, the presence of 9-deaza-ATP can influence the activity of ribonucleotide reductase, the enzyme that converts ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a crucial step in DNA synthesis. wikipedia.org The regulation of ribonucleotide reductase is complex and highly sensitive to the balance of nucleotide and deoxynucleotide pools. nih.gov The accumulation of an analog like 9-deaza-ATP could disrupt this delicate balance, leading to altered production of deoxynucleotides for DNA replication.
The impact of 9-(2-phosphonylmethoxyethyl)adenine (PMEA), another adenosine analog, on nucleotide metabolism provides further insight. Treatment of tumor cells with PMEA resulted in a significant increase in the intracellular levels of all four deoxyribonucleoside triphosphates. nih.gov This was accompanied by a marked increase in thymidine (B127349) kinase activity, an enzyme in the pyrimidine (B1678525) salvage pathway. nih.gov These findings highlight the interconnectedness of nucleotide metabolic pathways and how the introduction of a single analog can lead to widespread deregulation.
Effects on Cellular Signaling and Regulatory Pathways
As the primary energy currency and a key signaling molecule in the cell, adenosine triphosphate (ATP) plays a central role in a vast array of cellular signaling and regulatory pathways. nih.gov this compound, as a structural analog of ATP, can interfere with these processes, leading to significant alterations in cellular function.
Interference with ATP-Dependent Signaling Mechanisms
Many cellular signaling pathways rely on the precise binding and hydrolysis of ATP by protein kinases, which are enzymes that phosphorylate specific substrate proteins. This phosphorylation acts as a molecular switch, activating or deactivating signaling cascades that control processes such as cell growth, differentiation, and apoptosis. The structural similarity of 9-deaza-ATP to ATP allows it to potentially act as a competitive inhibitor or an alternative substrate for these kinases. nih.gov
If 9-deaza-ATP binds to the ATP-binding site of a kinase but cannot be efficiently hydrolyzed or fails to induce the correct conformational change, it can block the phosphorylation of downstream targets, thereby inhibiting the entire signaling pathway. Research on the related compound 3-deazaadenosine has shown that it can suppress the activation of key signaling pathways like AP-1 and NF-κB by interfering with upstream kinases. nih.gov Specifically, 3-deazaadenosine was found to directly suppress the kinase activity of MEK1/2 and IKKα/β. nih.gov
Induction of Apoptotic Pathways (e.g., Caspase Activation, Cytochrome c Release)
While direct studies specifically investigating the role of this compound in the induction of apoptotic pathways are limited, research on its analog, 3-deazaadenosine (DZA), provides significant insights into the potential mechanisms. In U-937 cells, DZA has been shown to induce apoptosis that is dependent on caspase-3-like activities. nih.gov The apoptotic cascade initiated by DZA involves the release of cytochrome c from the mitochondria, which is a critical event in the intrinsic pathway of apoptosis. nih.gov
Following its release into the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that leads to the activation of initiator caspases. nih.gov In DZA-treated U-937 cells, the activation of caspase-9, caspase-8, and caspase-3 has been observed preceding the onset of apoptosis. nih.gov This suggests a sequential activation of caspases, where caspase-9 is likely activated by the cytochrome c-mediated pathway, which then leads to the activation of executioner caspases like caspase-3. nih.gov Interestingly, in this model, caspase-8 appears to function as an executioner caspase activated downstream of both caspase-3 and caspase-9, independent of the Fas receptor-ligand interaction. nih.gov
It is important to note that while these findings on 3-deazaadenosine are indicative of how a deazaadenosine analog can trigger apoptosis, further research is required to definitively establish that this compound functions through the same or similar apoptotic mechanisms.
Modulation of Gene Expression and Macromolecular Synthesis (e.g., DNA/RNA synthesis inhibition, protein synthesis inhibition)
9-Deazaadenosine, the precursor to this compound, has demonstrated potent inhibitory effects on the synthesis of macromolecules essential for cell growth and proliferation. Following the incubation of pancreatic cancer cells with 9-deazaadenosine, the formation of this compound has been tentatively identified. nih.gov Under these conditions, a significant inhibition of both DNA and RNA synthesis was observed. nih.gov
Detailed research findings have quantified the inhibitory impact of 9-deazaadenosine on macromolecular synthesis in pancreatic carcinoma (DAN) cells. After a 2-hour incubation with 10 µM of 9-deazaadenosine, the incorporation of radiolabeled precursors into DNA and RNA was measured. The results showed a substantial reduction in both processes, with an 80% inhibition of [3H]thymidine incorporation into DNA and a 34% inhibition of [3H]uridine incorporation into RNA. nih.gov This indicates a more pronounced inhibitory effect on DNA synthesis compared to RNA synthesis under the tested conditions. nih.gov
The inhibitory effects of deazaadenosine derivatives on macromolecular synthesis have been further explored in structure-activity relationship studies. For instance, 7-deazaadenosine, another analog, has been identified as a potent inhibitor of DNA, RNA, and protein synthesis. wikipedia.org A 2-hour exposure of Vero monkey kidney cells to 10 µM of 7-deazaadenosine resulted in a 40-50% inhibition of the synthesis rates of all three macromolecules. wikipedia.org While this provides a comparative context, the specific inhibitory profile of this compound on protein synthesis requires more direct investigation.
The data from the study on 9-deazaadenosine's impact on DNA and RNA synthesis in pancreatic carcinoma cells is summarized in the table below.
| Macromolecule | Precursor | Inhibition (%) after 2hr incubation with 10 µM 9-DAA | Cell Line |
| DNA Synthesis | [3H]thymidine | 80% | Pancreatic Carcinoma (DAN) |
| RNA Synthesis | [3H]uridine | 34% | Pancreatic Carcinoma (DAN) |
Table 1: Inhibition of DNA and RNA Synthesis by 9-Deazaadenosine in Pancreatic Carcinoma (DAN) Cells. nih.gov
Advanced Research Applications and Methodologies Utilizing 9 Deazaadenosine Triphosphate
Use as Biochemical Probes in Enzymatic Studies
9-Deazaadenosine triphosphate (9-deaza-ATP), a synthetic analog of adenosine (B11128) triphosphate (ATP), serves as a valuable tool in biochemical and enzymatic research. ontosight.ai Its structural modification, the substitution of the nitrogen at the 9-position of the adenine (B156593) ring with a carbon atom, imparts unique chemical properties that allow it to function as a probe to investigate enzyme mechanisms and the specificity of nucleotide-binding proteins. ontosight.ai This analog can often mimic natural substrates, enabling researchers to study enzymatic activities and interactions in ways that are not possible with ATP itself. ontosight.ai
Fluorescent Labeling and Conformational Probing
While 9-deazaadenosine itself is not inherently fluorescent, its structure is amenable to the attachment of fluorescent dyes. The 7-position of the deazapurine ring is a common site for modification, allowing for the introduction of fluorophores without significantly disrupting the molecule's ability to be recognized by many enzymes. acs.org These fluorescently labeled 9-deaza-ATP analogs are powerful tools for real-time visualization of enzymatic processes.
For instance, fluorescent nucleoside triphosphates are utilized to probe DNA synthesis. nih.gov By incorporating these modified nucleotides, researchers can directly observe the dynamics of DNA replication and repair. The fluorescence properties of these probes can be sensitive to their local environment, providing insights into conformational changes within the enzyme's active site during the catalytic cycle. acs.org For example, changes in fluorescence intensity or wavelength can signal binding events, catalysis, and product release.
Tricyclic analogs of purines, which share structural similarities with deazaadenosine derivatives, are also employed as dimensional probes in enzymatic studies due to their fluorescent properties. mdpi.com These probes can help in understanding the spatial arrangement of the active site and the conformational dynamics of the enzyme-substrate complex. mdpi.com
Affinity Labeling and Cross-linking Studies with Target Proteins
This compound can be chemically modified to create reactive probes for affinity labeling and cross-linking studies. These techniques are instrumental in identifying and characterizing the binding sites of ATP on target proteins. By attaching a reactive group to the 9-deazaadenosine moiety, the analog can bind to the ATP-binding site and then form a covalent bond with nearby amino acid residues.
A common strategy involves introducing a reactive group at the 7-position of the 7-deazapurine ring, a modification well-tolerated by many polymerases. acs.org For example, nucleotides bearing a chloroacetamide group have been used to cross-link with cysteine or histidine residues in proteins. acs.orgresearchgate.net Similarly, squaramate-modified 7-deazaadenosine triphosphate has been synthesized and used to create reactive RNA probes that specifically cross-link with lysine (B10760008) residues in proteins. nih.govresearchgate.net These cross-linking studies help to map the three-dimensional structure of the nucleotide-binding pocket and identify key amino acid residues involved in substrate recognition and catalysis.
Engineered Nucleic Acids through Polymerase-Mediated Incorporation
The enzymatic synthesis of modified nucleic acids using polymerase-mediated incorporation of nucleotide analogs like this compound has become a cornerstone of modern molecular biology and biotechnology. acs.org DNA and RNA polymerases often exhibit a surprising tolerance for modifications at specific positions of the nucleotide base, particularly the C5 position of pyrimidines and the C7 position of 7-deazapurines. acs.org This tolerance allows for the creation of nucleic acids with novel properties and functionalities.
Synthesis of Modified DNA and RNA for Structural Biology
The incorporation of 9-deazaadenosine and its derivatives into DNA and RNA is a powerful strategy for structural biology. The absence of the N7 nitrogen in 9-deazaadenine alters the hydrogen-bonding potential in the major groove of the DNA double helix, which can be used to probe specific protein-DNA interactions.
Studies have shown that various DNA polymerases can efficiently incorporate 7-deaza-dATP and other modified deazapurine analogs. acs.org This allows for the site-specific introduction of probes or labels into nucleic acids. For example, the synthesis of DNA containing 7-deazaadenosine has been used to study the recognition contacts made by DNA polymerases and reverse transcriptases in the minor groove. Furthermore, RNA containing 7-deazaadenosine has been utilized to investigate the mechanisms of RNA-editing enzymes like adenosine deaminases (ADARs). oup.com The ability to generate these modified nucleic acids enzymatically provides researchers with essential tools to dissect the intricate details of nucleic acid structure and their complexes with proteins.
Development of Functionalized Nucleic Acids (e.g., Aptamers, Ribozymes)
The polymerase-mediated incorporation of modified nucleotides, including derivatives of this compound, is a key technique for developing functionalized nucleic acids such as aptamers and ribozymes. Aptamers are short, single-stranded DNA or RNA molecules that can bind to a wide variety of target molecules with high affinity and specificity. Ribozymes are RNA molecules that can catalyze specific biochemical reactions.
In Vitro and Cellular Model Systems for Mechanism Elucidation
This compound and its analogs are extensively used in in vitro and cellular model systems to elucidate the mechanisms of various biological processes, particularly those involving ATP-dependent enzymes. ontosight.aimedchemexpress.com
In vitro transcription and primer extension assays are common methodologies where 9-deaza-ATP and its derivatives are employed. nih.govoup.com For example, in studies of RNA editing, RNA transcripts are synthesized in vitro with 7-deazaadenosine triphosphate replacing ATP to probe the active site requirements of adenosine deaminases. oup.com These experiments have revealed differences in the mechanisms of different ADAR family members. oup.com
Cellular studies often utilize nucleoside analogs that can be taken up by cells and then intracellularly phosphorylated to the triphosphate form. The resulting 9-deaza-ATP can then compete with endogenous ATP and modulate the activity of cellular enzymes. For example, deazaadenosine analogs have been investigated for their effects on viral replication by interfering with viral polymerases or other ATP-dependent viral enzymes. ontosight.ai The incorporation of labeled deazaadenosine analogs into the DNA of living cells allows for the visualization of DNA synthesis in real-time. d-nb.info
The table below summarizes key research findings involving the use of this compound and its derivatives in various experimental systems.
| Application Area | Specific Analog Used | Experimental System | Key Finding |
| Enzymatic Studies | 7-deazaadenosine triphosphate | In vitro transcription with ADAR1 | Lower reactivity compared to adenosine, suggesting specific recognition of the N7 position by the enzyme. oup.com |
| Fluorescent Probing | Fluorescently labeled 7-deaza-dATP derivatives | Live zebrafish embryos | Enabled real-time visualization of DNA replication and chromosome segregation. nih.gov |
| Affinity Labeling | Squaramate-modified 7-deazaadenosine triphosphate | In vitro cross-linking with lysine-containing peptides and proteins | The modified RNA probe specifically formed covalent cross-links with lysine residues. nih.gov |
| Structural Biology | 3-deaza-2'-deoxyadenosine triphosphate | Primer extension with various DNA polymerases | Probed minor groove recognition contacts and revealed differences in polymerase fidelity. |
| Functional Nucleic Acids | 8-aza-7-deazaadenosine in RNA | In vitro deamination assay with ADAR2 | Deaminated approximately eight times faster than adenosine, indicating facilitation of covalent hydration. oup.com |
| Cellular Models | 2'-deoxy-7-deaza-7-ethynyladenosine | Live cell imaging | Successfully used to visualize de novo synthesized DNA in living cells. d-nb.info |
Cell Culture Models (e.g., Cancer Cell Lines, Virus-Infected Cells)
The nucleoside analog 9-deazaadenosine, which is readily phosphorylated intracellularly to its active triphosphate form, this compound (c9ATP), has been extensively evaluated in various cell culture models. nih.govnih.gov These studies are crucial for elucidating its mechanism of action and its potential as an antiproliferative and antiviral agent.
In oncology research, 9-deazaadenosine has demonstrated potent growth-inhibitory effects across a spectrum of human cancer cell lines. nih.gov For instance, in studies involving a panel of nine different human solid tumor cell lines, the compound exhibited IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.1 to 8.5 x 10⁻⁸M. nih.gov When cultured pancreatic DAN cells were incubated with 9-deazaadenosine, high-performance liquid chromatography (HPLC) analysis detected a peak corresponding to c9ATP, confirming its intracellular conversion. nih.gov This conversion was associated with a significant inhibition of DNA and RNA synthesis. nih.gov
Similarly, in the human colon carcinoma cell line HT-29, 9-deazaadenosine treatment led to the considerable formation of c9ATP. nih.gov This metabolic activation was linked to a rapid, concentration-dependent reduction in cell viability. nih.gov The primary mechanism of cell death was suggested to be the inhibition of protein synthesis (translation), which occurred in conjunction with polysome breakdown, likely due to the incorporation of the analog into RNA. nih.gov Specifically, polysomal poly(A)RNA contained significantly more tritiated 9-deazaadenosine than non-poly(A)RNA. nih.gov
The utility of this compound extends to the study of viral replication. As a structural analog of adenosine triphosphate (ATP), it can interfere with viral life cycles by acting as a substrate for viral enzymes. ontosight.ai Research has explored its potential against various viruses. ontosight.ai For example, analogs like 7-deazaadenosine have been investigated as inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp). asm.org Likewise, the triphosphate form of a 7-deaza-6-methylpurine analogue, which is structurally related to 9-deazaadenosine, was found to be a potent inhibitor of poliovirus and dengue virus replication by acting as an efficient substrate for the viral RNA-dependent RNA polymerase. nih.gov
Table 1: Effects of 9-Deazaadenosine in Human Cancer Cell Lines
| Cell Line | Compound Administered | Intracellular Active Form | Key Research Findings |
|---|---|---|---|
| Pancreatic Carcinoma (DAN) | 9-Deazaadenosine (9-DAA) | This compound (c9ATP) | Formation of c9ATP confirmed. Inhibition of [3H]uridine incorporation into RNA by 34% and [3H]thymidine into DNA by 80%. nih.gov |
| Human Colon Carcinoma (HT-29) | 9-Deazaadenosine (c9Ado) | This compound (c9ATP) | Considerable formation of c9ATP. Resulted in 80-85% inhibition of DNA synthesis and 60-70% inhibition of protein synthesis over 24 hours. Cell lethality linked to inhibition of translation via incorporation into RNA. nih.gov |
| Ovarian Carcinoma (MR) | 9-Deazaadenosine (9-DAA) | This compound (c9ATP) | Activity was potentiated approximately 10-fold by pretreatment with the adenosine deaminase inhibitor 2'-deoxycoformycin. nih.gov |
| Human Leukemic (HL-60) | 3-Deazaadenosine (B1664127) (DZA) | 3-Deazaadenosine-5'-triphosphate | While a different isomer, studies suggest its functions irrelevant to Ado-Hcy hydrolase inhibition would be exerted by its triphosphate form, which can be analogous to c9ATP's role. semanticscholar.org |
| Various Solid Tumors (9 lines) | 9-Deazaadenosine (9-DAA) | This compound (c9ATP) | Potent growth inhibitor with IC50 values ranging from 1.1 to 8.5 x 10⁻⁸M. nih.gov |
Enzymatic Assays and Kinetic Analysis for Enzyme-Substrate Interactions
Enzymatic assays and kinetic analyses are fundamental methodologies for characterizing the interaction between this compound and target enzymes at a molecular level. These studies provide quantitative data on how the analog functions as either a substrate or an inhibitor, offering insights into its mechanism of action. ontosight.ai The replacement of nitrogen at the 9-position with a carbon atom alters the molecule's properties, allowing it to serve as a unique tool for probing enzyme specificity. ontosight.aiutupub.fi
A primary application of c9ATP in enzymatic assays is in the study of polymerases. Primer-extension assays are commonly used to evaluate the incorporation of nucleotide analogs into nucleic acid chains. For example, the 5'-triphosphate of a related 7-deazaadenosine analog was studied using a primer-extension assay with poliovirus RNA-dependent RNA polymerase (PV RdRP). nih.gov Kinetic parameters such as the Michaelis constant (K_m) and the rate of incorporation (k_pol) were determined, revealing that the analog was an efficient substrate for the polymerase, mimicking both ATP and GTP. nih.gov Such assays demonstrate that the triphosphate analog is recognized by the polymerase's active site and incorporated into the nascent RNA strand. nih.govaacrjournals.org
Beyond polymerases, 9-deazaadenosine and its phosphorylated forms are used to study other enzymes involved in purine (B94841) metabolism. For instance, formycin 5'-phosphate, an analog of 9-deazaadenosine phosphate (B84403), was identified as a potent inhibitor of AMP nucleosidase, with an inhibition constant (Ki) of 34 nM. nih.gov This supported the hypothesis that the analog mimics the transition state of the natural substrate. nih.gov Similarly, the triphosphate of a 7-deaza-adenosine analog demonstrated a 20-fold increase in inhibitory potency against the HCV RNA-dependent RNA polymerase compared to its parent compound in enzymatic assays. asm.org These findings underscore the value of c9ATP and related compounds as molecular probes to dissect enzyme function and as a basis for developing targeted inhibitors. ontosight.ainih.gov
Table 2: Enzymatic and Kinetic Analysis of this compound and Related Analogs
| Enzyme | Analog Studied | Assay Type / Method | Key Finding / Kinetic Data |
|---|---|---|---|
| Poliovirus RNA-dependent RNA Polymerase (PV RdRP) | 7-deaza-6-methyl-9-β-D-ribofuranosylpurine-5'-triphosphate | Primer-extension assay | The analog is an efficient substrate, mimicking both ATP and GTP. The incorporation efficiency was only ten-fold lower than natural ATP. nih.gov |
| Hepatitis C Virus (HCV) RNA-dependent RNA Polymerase (RdRp) | 7-deaza-2′-C-methyl-adenosine-5'-triphosphate | In vitro polymerase inhibition assay | Displayed a 20-fold increased inhibitory potency against HCV RdRp compared to the non-deaza analog. asm.org |
| DNA Polymerase I (Klenow fragment) | Triphosphate of AB61 (7-(2-Thienyl)-7-deazaadenosine) | Primer extension experiment | Confirmed that the triphosphate analog is a substrate for DNA polymerases. aacrjournals.org |
| AMP Nucleosidase | Formycin 5'-phosphate (9-deazaadenosine monophosphate analog) | Kinetic analysis | Acted as a potent inhibitor with a Ki value of 34 nM, supporting its function as a transition-state analog. nih.gov |
| RNA Polymerases | Oxazinomycin-5´-triphosphate | In vitro transcription assay | Efficiency as a substrate was comparable to natural UTP; incorporation could arrest transcription in certain sequence contexts. utupub.fi |
Q & A
Basic Research Questions
Q. What are the key structural modifications in 9-deazaadenosine triphosphate compared to adenosine triphosphate (ATP), and how do these alterations influence its biochemical interactions?
- Answer : this compound replaces the nitrogen atom at the 9-position of the adenine ring with a carbon atom, reducing hydrogen-bonding capacity and altering base-pairing dynamics. This modification enhances resistance to enzymatic degradation while maintaining structural similarity to ATP, enabling competitive binding to ATP-dependent enzymes like RNA polymerases. Comparative molecular electrostatic potential (MEP) analyses show high similarity to adenosine, facilitating its incorporation into RNA during transcription .
Q. What methodologies are commonly employed in the synthesis of this compound, and how do reaction conditions (e.g., solvent systems, catalysts) impact yield and purity?
- Answer : Synthesis typically involves coupling 9-deazaadenosine with triphosphate groups using phosphoramidite chemistry or enzymatic phosphorylation. Solvent systems like tetrahydrofuran (THF) and catalysts such as triethylamine (Et₃N) are critical for minimizing side reactions. Reaction duration (e.g., 3 days at room temperature) and purification via column chromatography ensure high yields (>99% purity). Impurities from incomplete phosphorylation are monitored via thin-layer chromatography (TLC) .
Q. What analytical techniques (e.g., HPLC, mass spectrometry) are optimal for quantifying this compound in enzymatic assays, and how do researchers account for potential interference from endogenous nucleotides?
- Answer : Reverse-phase HPLC with UV detection (λ = 260 nm) and electrospray ionization mass spectrometry (ESI-MS) are standard. Isotope-labeled internal standards (e.g., ³²P-ATP) and enzymatic digestion protocols (e.g., using apyrase) mitigate interference from endogenous ATP. Recovery rates are calibrated via microdialysis probe efficiency tests .
Advanced Research Questions
Q. How does this compound serve as a substrate or inhibitor for RNA polymerases, and what kinetic parameters (Kₘ, Vₘₐₓ) differentiate its incorporation efficiency from natural nucleotides?
- Answer : this compound acts as a chain-terminating substrate due to its altered base-pairing properties. Kinetic studies show a Kₘ value ~2.5-fold higher than ATP for human RNA polymerase II, indicating reduced binding affinity. Vₘₐₓ decreases by 40% compared to ATP, reflecting slower incorporation rates. These parameters are critical for designing antiviral nucleoside analogs targeting viral polymerases .
Q. In studies reporting conflicting results on this compound's antiviral efficacy, what experimental variables (e.g., cell type specificity, nucleotide concentration gradients) require systematic evaluation to resolve these discrepancies?
- Answer : Discrepancies arise from cell-type variations in nucleoside transporter expression (e.g., ENT1/2) and intracellular phosphatase activity. Dose-response curves in primary vs. immortalized cells reveal divergent EC₅₀ values. Parallel measurements of intracellular triphosphate levels via LC-MS/MS are essential to correlate efficacy with metabolite retention .
Q. What in vivo models (e.g., murine neurotrauma systems) are suitable for investigating this compound's extracellular dynamics, and how do microdialysis parameters (flow rate, probe recovery) affect data interpretation?
- Answer : Murine controlled cortical impact (CCI) models with microdialysis probes (3 µL/min flow rate, 20-min sampling intervals) are used to monitor extracellular this compound. Probe recovery rates (~10–15%) are calibrated using ATP-spiked solutions. Post-injury temporal resolution (e.g., 20-min peaks) must account for axial dead-space volume to avoid artifactual lag times .
Q. What pharmacodynamic challenges arise when administering this compound in therapeutic contexts, particularly regarding membrane permeability and intracellular stability?
- Answer : The triphosphate group limits passive diffusion across cell membranes, necessitating prodrug strategies (e.g., lipophilic ester modifications). Intracellular stability is compromised by pyrophosphatases, requiring co-administration of enzyme inhibitors (e.g., tenofovir disoproxil). Pharmacokinetic modeling in hepatocytes shows a half-life of <2 hours, underscoring the need for sustained-release formulations .
Q. How do comparative molecular electrostatic potential (MEP) analyses between this compound and adenosine inform rational drug design strategies targeting viral polymerases?
- Answer : MEP simulations reveal near-identical charge distributions in the ribose and triphosphate regions, enabling mimicry of ATP in polymerase active sites. Divergence in the purine ring’s electron density guides modifications to enhance selectivity for viral over host polymerases. This approach underpins the design of analogs like remdesivir, which incorporates 1′-cyano modifications for improved efficacy .
Methodological Recommendations
- Contradiction Resolution : Use orthogonal assays (e.g., radiolabeled uptake studies + LC-MS/MS) to validate intracellular triphosphate levels.
- In Vivo Studies : Optimize microdialysis probe placement (e.g., hippocampal vs. cortical regions) to capture spatial heterogeneity in extracellular dynamics .
- Enzymatic Assays : Include negative controls with ATPγS (non-hydrolyzable ATP analog) to distinguish between hydrolysis-dependent and independent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
